High-Affinity Non-Covalent KEAP1 Binding
S217879 binds to the KEAP1 Kelch domain with a dissociation constant (Kd) of 4.15 nM as measured by surface plasmon resonance (SPR), representing a non-covalent, high-affinity interaction . In stark contrast, the clinically investigated electrophile bardoxolone methyl (CDDO-Me) binds covalently to the KEAP1 BTB domain, a mechanism with inherently lower selectivity due to its reactivity with multiple cysteine residues across the proteome [1]. Dimethyl fumarate (DMF) acts as a Michael acceptor and modifies KEAP1 C151 only at high micromolar concentrations, demonstrating orders of magnitude lower potency for direct KEAP1 engagement [2].
| Evidence Dimension | Binding affinity to KEAP1 (Kd) |
|---|---|
| Target Compound Data | 4.15 nM (SPR, KEAP1 Kelch domain) |
| Comparator Or Baseline | CDDO-Me: Covalent, no defined Kd for Kelch domain; binds BTB domain. DMF: No direct binding reported; functional activation >5 µM. |
| Quantified Difference | S217879 achieves low nanomolar, non-covalent binding, whereas CDDO-Me's covalent mechanism lacks the same degree of target specificity, and DMF is >1000-fold less potent. |
| Conditions | In vitro binding assay; SPR for S217879; biochemical and cell-based assays for comparators. |
Why This Matters
For researchers requiring a clean, non-covalent tool to modulate the KEAP1-NRF2 axis without the confounding off-target effects of electrophiles, S217879's high affinity and specific binding mode are a definitive selection criterion.
- [1] Cleasby, A., Yon, J., Day, P. J., Richardson, C., Tickle, I. J., Williams, P. A., ... & Hart, D. J. (2014). Structure of the BTB domain of Keap1 and its interaction with the triterpenoid antagonist CDDO. PLoS ONE, 9(6), e98896. View Source
- [2] Linker, R. A., Lee, D. H., Ryan, S., van Dam, A. M., Conrad, R., Bista, P., ... & Gold, R. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain, 134(3), 678-692. View Source
